molecular formula C19H18F3N3O2 B2908956 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034301-62-5

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2908956
CAS No.: 2034301-62-5
M. Wt: 377.367
InChI Key: ZSSPDOMJOYCREY-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a benzofuran moiety, a dimethylamino group, and a trifluoromethyl-substituted nicotinamide. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Dimethylamino Group: This step might involve the alkylation of an amine precursor.

    Attachment of the Nicotinamide Group: This could be done through amide bond formation using nicotinic acid derivatives and coupling reagents.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)nicotinamide: Lacks the trifluoromethyl group.

    N-(2-(benzofuran-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide: Lacks the dimethylamino group.

    N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-nicotinamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide might confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25(2)14(16-9-12-5-3-4-6-15(12)27-16)11-24-18(26)13-7-8-17(23-10-13)19(20,21)22/h3-10,14H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSPDOMJOYCREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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